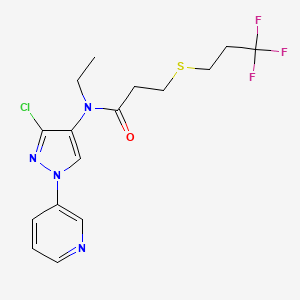

Tyclopyrazoflor

Cat. No. B611520

Key on ui cas rn:

1477919-27-9

M. Wt: 406.9 g/mol

InChI Key: DBHVHTPMRCXCIY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09434712B2

Procedure details

A 100 mL three-neck round bottom flask was charged with 3-chloro-N-ethyl-1-(pyridine-3-yl)-1H-pyrazol-4-amine (5.00 g, 22.5 mmol) and ethyl acetate (50 mL). Sodium bicarbonate (4.72 g, 56.1 mmol) was added, followed by dropwise addition of 3-((3,3,3-trifluoropropyl)thio)propanoyl chloride (5.95 g, 26.9 mmol) at <20° C. for 2 hours, at which point HPLC analysis indicated that the reaction was complete. The reaction was diluted with water (50 mL) (off-gassing) and the layers separated. The aqueous layer was extracted with ethyl acetate (20 mL) and the combined organic layers were concentrated to dryness to afford a light brown solid (10.1 g, quantitative). A small sample of crude product was purified by flash column chromatography using ethyl acetate as eluent to obtain an analytical sample: mp 79-81° C.; 1H NMR (400 MHz, DMSO-d6) δ 9.11 (d, J=2.7 Hz, 1H), 8.97 (s, 1H), 8.60 (dd, J=4.8, 1.4 Hz, 1H), 8.24 (ddd, J=8.4, 2.8, 1.4 Hz, 1H), 7.60 (ddd, J=8.4, 4.7, 0.8 Hz, 1H), 3.62 (q, J=7.2 Hz, 2H), 2.75 (t, J=7.0 Hz, 2H), 2.66-2.57 (m 2H), 2.57-2.44 (m, 2H), 2.41 (t, J=7.0 Hz, 2H), 1.08 (t, J=7.1 Hz, 3H). EIMS m/z 406 ([M]+).

Quantity

5 g

Type

reactant

Reaction Step One

Name

3-((3,3,3-trifluoropropyl)thio)propanoyl chloride

Quantity

5.95 g

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[C:6]([NH:7][CH2:8][CH3:9])=[CH:5][N:4]([C:10]2[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=2)[N:3]=1.C(OCC)(=O)C.C(=O)(O)[O-].[Na+].[F:27][C:28]([F:38])([F:37])[CH2:29][CH2:30][S:31][CH2:32][CH2:33][C:34](Cl)=[O:35]>O>[Cl:1][C:2]1[C:6]([N:7]([CH2:8][CH3:9])[C:34](=[O:35])[CH2:33][CH2:32][S:31][CH2:30][CH2:29][C:28]([F:38])([F:37])[F:27])=[CH:5][N:4]([C:10]2[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=2)[N:3]=1 |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=NN(C=C1NCC)C=1C=NC=CC1

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OCC

|

Step Two

|

Name

|

|

|

Quantity

|

4.72 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])(O)=O.[Na+]

|

Step Three

|

Name

|

3-((3,3,3-trifluoropropyl)thio)propanoyl chloride

|

|

Quantity

|

5.95 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(CCSCCC(=O)Cl)(F)F

|

Step Four

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the layers separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous layer was extracted with ethyl acetate (20 mL)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the combined organic layers were concentrated to dryness

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford a light brown solid (10.1 g, quantitative)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A small sample of crude product was purified by flash column chromatography

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain an analytical sample

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

ClC1=NN(C=C1N(C(CCSCCC(F)(F)F)=O)CC)C=1C=NC=CC1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |